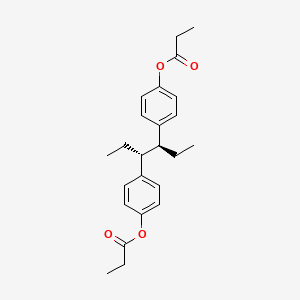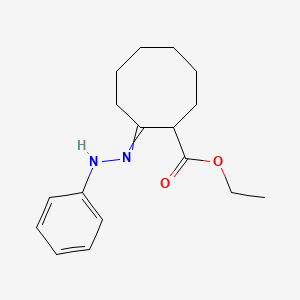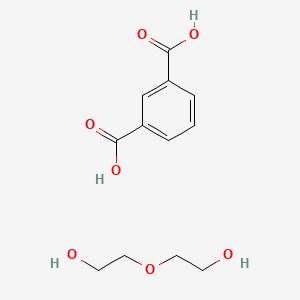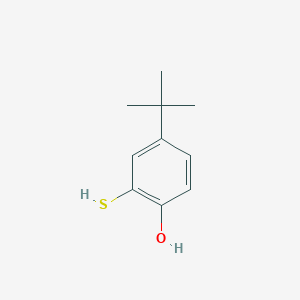![molecular formula C19H20N2O B14599461 1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole CAS No. 60627-50-1](/img/structure/B14599461.png)
1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the pyrazole ring. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Applications De Recherche Scientifique
1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,3-Diphenyl-1H-pyrazole: Lacks the isopropoxy group, making it less versatile in certain reactions.
3,5-Diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole: Similar structure but without the methyl group at the 1-position.
Uniqueness: 1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole stands out due to its unique combination of substituents, which can influence its reactivity and biological activity
Propriétés
Numéro CAS |
60627-50-1 |
|---|---|
Formule moléculaire |
C19H20N2O |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
1-methyl-3,5-diphenyl-4-propan-2-yloxypyrazole |
InChI |
InChI=1S/C19H20N2O/c1-14(2)22-19-17(15-10-6-4-7-11-15)20-21(3)18(19)16-12-8-5-9-13-16/h4-14H,1-3H3 |
Clé InChI |
BEJYKWHYOCVFIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14599381.png)
![4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14599383.png)



![6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14599414.png)



![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one](/img/structure/B14599439.png)



